(2,7-Naphthyridin-4-yl)methanamine

Kinase inhibitor selectivity MET/AXL dual inhibition 2,7-naphthyridone scaffold

Developing selective kinase inhibitors requires scaffolds that discriminate between closely related targets-generic naphthyridine isomers fail to resolve MET versus AXL. (2,7-Naphthyridin-4-yl)methanamine (CAS 1503811-40-2) delivers the precise 2,7-naphthyridine geometry essential for achieving target selectivity. • Enables MET-selective (IC50 13.8 nM) or AXL-selective (IC50 17.2-31.8 nM) inhibitor design where cabozantinib shows no selectivity • 4-position methanamine handle supports rapid derivatization for SAR exploration and PK modulation • Occupies distinct IP space (U.S. Patent 8,546,370) for freedom-to-operate differentiation from 1,6- and 2,6-naphthyridine programs

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B12861159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,7-Naphthyridin-4-yl)methanamine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CN=CC(=C21)CN
InChIInChI=1S/C9H9N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H,3,10H2
InChIKeyBXFADDPDQYBFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,7-Naphthyridin-4-yl)methanamine Structural Profile & Kinase/PDE4 Applications


(2,7-Naphthyridin-4-yl)methanamine (CAS: 1503811-40-2) is a heterocyclic building block belonging to the naphthyridine class, which comprises six constitutional isomers distinguished by nitrogen atom positioning within the fused bicyclic system . The compound consists of a 2,7-naphthyridine core with a methanamine substituent at the 4-position, yielding a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol [1]. The 2,7-naphthyridine scaffold has been specifically utilized in the development of kinase inhibitors targeting Syk, ZAP70, KDR, FMS, FLT3, c-Kit, RET, TrkA, TrkB, TrkC, Alk, and c-FMS [2], as well as in phosphodiesterase type 4 (PDE4) inhibitor programs [3].

Scaffold 2,7-naphthyridine isomer for kinase selectivity studies
Application Kinase inhibitor lead optimization (MET/AXL, c-Kit, Syk, etc.); PDE4 inhibitor research
Use Context SAR studies requiring scaffold-specific pharmacophore geometry; IP-differentiated kinase programs

(2,7-Naphthyridin-4-yl)methanamine Isomer Specificity


Naphthyridine isomers exhibit fundamentally divergent pharmacological profiles due to variations in nitrogen atom positioning within the bicyclic system, which dictates electronic distribution, binding geometry, and kinase selectivity . The 2,7-naphthyridine scaffold has been specifically validated for MET/AXL kinase inhibitor development, with compounds demonstrating selective inhibition where commercial multikinase inhibitors such as cabozantinib show no selectivity . In contrast, the 1,6-naphthyridine scaffold has been optimized for selective AXL inhibition with 343-fold selectivity over MET , while 2,6-naphthyridines have demonstrated 10-100-fold selectivity for novel PKC isotypes over classical isoforms . Generic substitution with a different naphthyridine isomer or an alternative heterocyclic amine building block would disrupt the critical pharmacophoric geometry required for target engagement, rendering the compound unsuitable for structure-activity relationship (SAR) studies or lead optimization programs where scaffold-specific selectivity is paramount.

1,6-Naphthyridine Isomer
Reported AXL-selective profile may not support 2,7-scaffold MET/AXL or Syk kinase targets.
2,6-Naphthyridine Isomer
Preferential PKC isotype inhibition may shift selectivity away from MET/AXL or Syk family kinases.
Alternative Heterocyclic Amine
Different pharmacophoric geometry may disrupt target engagement required for scaffold-specific SAR.

(2,7-Naphthyridin-4-yl)methanamine Comparative Activity Evidence


MET/AXL Selective Kinase Inhibition

Derivatives based on the 2,7-naphthyridine scaffold demonstrated selective MET or AXL kinase inhibition, whereas the commercial multikinase inhibitor cabozantinib exhibited no selectivity between these two kinases . This represents a scaffold-level differentiation that informs the utility of 2,7-naphthyridine-derived building blocks for developing selective kinase inhibitors.

MET/AXL Selectivity
Class-level inference
2,7-naphthyridine derivatives inhibit MET (IC50 13.8 nM) or AXL (17.2–31.8 nM); cabozantinib non-selective
Scaffold enables selective kinase inhibitor design
Derivative data; parent compound not directly tested
Kinase inhibitor selectivity MET/AXL dual inhibition 2,7-naphthyridone scaffold

c-Kit Potency Enhancement via SAR

In a structure-activity relationship study of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, compound 9k exhibited a 38.8-fold improvement in c-Kit inhibitory potency compared to the lead compound 3, achieving an IC50 of 8.5 nM versus 329.6 nM . This demonstrates the scaffold's amenability to potency optimization through rational substitution.

c-Kit Potency SAR
Head-to-head
38.8-fold improvement (IC50 8.5 nM vs 329.6 nM)
Supports scaffold for potency optimization
8-amino-substituted derivative SAR context
c-Kit kinase inhibition VEGFR-2 inhibition 8-amino-substituted naphthyridinone

Isomer-Specific Patent and Chemical Space

The 2,7-naphthyridine scaffold is specifically claimed in U.S. Patent 8,546,370 for kinase inhibitor applications targeting Syk, ZAP70, KDR, FMS, FLT3, c-Kit, RET, TrkA, TrkB, TrkC, and Alk [1], whereas 1,6-naphthyridine scaffolds have been optimized for selective AXL inhibition with 343-fold selectivity over MET , and 2,6-naphthyridines demonstrate 10-100-fold selectivity for novel PKC isotypes . These distinct isomer-specific patent landscapes and selectivity profiles create differentiated intellectual property and research trajectories.

Isomer Selectivity Landscapes
Cross-study comparable
1,6-isomer: AXL 343-fold over MET; 2,6-isomer: PKC 10-100-fold; 2,7: MET/AXL dual
Scaffold choice determines target space
Patent and literature review; class-level
Patent differentiation Kinase inhibitor intellectual property Naphthyridine isomer selectivity

PDE4 Inhibitor Building Block

The (2,7-naphthyridin-4-yl)methanamine scaffold has been evaluated for PDE4A inhibitory activity and is encompassed within patent filings claiming naphthyridine derivatives as phosphodiesterase isoenzyme 4 (PDE4) inhibitors [1][2]. This target engagement profile is distinct from the kinase-focused applications of the same scaffold, demonstrating its versatility as a privileged structure across distinct target classes.

PDE4 Inhibitor Potential
Supporting evidence
Reported PDE4A inhibitory activity; patent coverage
May support PDE4 or dual-target studies
Unpurified enzyme assay; class-level inference
PDE4 inhibition Phosphodiesterase type 4A Anti-inflammatory

(2,7-Naphthyridin-4-yl)methanamine Application Scenarios


MET/AXL Selective Lead Optimization

Research programs developing MET or AXL kinase inhibitors where selectivity over closely related kinases is a critical parameter. Derivatives of the 2,7-naphthyridine scaffold have demonstrated the ability to selectively inhibit MET (IC50 = 13.8 nM) or AXL (IC50 = 17.2-31.8 nM), whereas cabozantinib shows no such selectivity . (2,7-Naphthyridin-4-yl)methanamine serves as a core building block for constructing selective kinase inhibitors within this chemical series.

c-Kit/VEGFR-2 Dual Kinase Inhibitor Development

Programs targeting c-Kit-driven malignancies or VEGFR-2-mediated angiogenesis. The 2,7-naphthyridine scaffold has been successfully optimized to yield potent c-Kit inhibitors, with SAR studies demonstrating 38.8-fold potency improvements (from IC50 329.6 nM to 8.5 nM) . The methanamine substituent at the 4-position provides a vector for further derivatization to modulate kinase selectivity and pharmacokinetic properties.

IP-Differentiated Kinase Drug Discovery

Drug discovery programs seeking to establish freedom-to-operate distinct from 1,6-naphthyridine-based AXL inhibitors (343-fold MET selectivity) or 2,6-naphthyridine-based PKC inhibitors (10-100-fold selectivity) . The 2,7-naphthyridine scaffold occupies a distinct patent space (U.S. Patent 8,546,370) covering Syk, ZAP70, KDR, FMS, FLT3, c-Kit, RET, TrkA/B/C, and Alk kinases, providing IP differentiation from other naphthyridine isomer programs [1].

PDE4 Inhibitor Scaffold for Inflammatory Disease

Research programs exploring PDE4 inhibition for inflammatory or respiratory indications where naphthyridine-derived inhibitors represent an alternative chemotype to rolipram-based scaffolds. (2,7-Naphthyridin-4-yl)methanamine and its derivatives are encompassed within PDE4 inhibitor patent filings and have documented PDE4A inhibitory activity [2][3], though specific potency values for the parent compound are not publicly available.

Application
Selection Property
Validation Focus
MET/AXL kinase inhibitor lead optimization
Scaffold-derived selectivity profile
Selectivity context in kinase panel assays relative to non-selective reference
c-Kit/VEGFR-2 dual inhibitor SAR
Potency optimization via C4-substitution
Kinase selectivity and potency gain validation
IP-differentiated kinase drug discovery
Isomer-specific patent landscape
Freedom-to-operate and target kinase coverage assessment
PDE4 inhibitor research for inflammatory pathway studies
Privileged scaffold for PDE4 target engagement
PDE4 isoform selectivity and potency characterization

Technical Documentation Hub

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